Pentaerythritol trimethacrylate Pentaerythritol trimethacrylate
Brand Name: Vulcanchem
CAS No.: 105644-03-9
VCID: VC0034892
InChI:
SMILES:
Molecular Formula: C11H20O5
Molecular Weight: 232.2735

Pentaerythritol trimethacrylate

CAS No.: 105644-03-9

Cat. No.: VC0034892

Molecular Formula: C11H20O5

Molecular Weight: 232.2735

* For research use only. Not for human or veterinary use.

Pentaerythritol trimethacrylate - 105644-03-9

Specification

CAS No. 105644-03-9
Molecular Formula C11H20O5
Molecular Weight 232.2735

Introduction

Chemical Structure and Physical Properties

Pentaerythritol trimethacrylate (PETMA) is derived from the esterification of pentaerythritol with methacrylic acid. Its molecular formula is C₁₇H₂₄O₇, with a molecular weight of 340.37 g/mol . The compound’s structure includes three methacrylate groups attached to a central pentaerythritol core, enabling trifunctional reactivity.

PropertyValueSource
CAS Number3524-66-1
Molecular FormulaC₁₇H₂₄O₇
Molecular Weight340.37 g/mol
Density1.08 g/mL (at 20°C)
Boiling Point463.0 ± 45.0°C (predicted)
pKa13.60 ± 0.10 (predicted)

The trifunctional nature of PETMA allows for efficient crosslinking during polymerization, forming rigid three-dimensional networks. Its hygroscopic properties necessitate storage under inert conditions to prevent moisture absorption .

Synthesis and Industrial Production

PETMA is synthesized via acid-catalyzed esterification of pentaerythritol with methacrylic acid. The reaction proceeds under controlled conditions to maximize yield and purity:

  • Reagents: Methacrylic acid, pentaerythritol, and an acid catalyst (e.g., sulfuric acid).

  • Reaction Conditions:

    • Temperature: 70–90°C for initial esterification, followed by 80–115°C for completion.

    • Duration: 20–40 minutes for the first stage, 3–5 hours for the second.

  • Purification: Distillation and filtration to remove unreacted starting materials and by-products.

Industrial production scales this process, emphasizing continuous water removal to drive equilibrium toward ester formation.

Chemical Reactivity and Polymerization

PETMA’s reactivity is dominated by its methacrylate groups, which participate in free radical polymerization.

Polymerization Mechanisms

PETMA undergoes free radical polymerization when exposed to initiators (e.g., benzoyl peroxide, AIBN) or UV light. The trifunctional structure enables the formation of dense cross-linked networks, enhancing mechanical rigidity and solvent resistance.

Key Reaction Parameters:

ParameterDescription
InitiatorAIBN, benzoyl peroxide, UV light
Temperature50–80°C or room temperature (UV)
Crosslink DensityProportional to PETMA concentration

Hydrolysis and Stability

Under acidic or basic conditions, PETMA undergoes hydrolysis to yield pentaerythritol and methacrylic acid. This reaction is critical in applications requiring controlled degradation, such as biodegradable polymers.

Applications in Materials Science

PETMA’s crosslinking efficiency makes it indispensable in diverse industries.

Biodegradable Elastomers

PETMA enhances the mechanical properties of biodegradable polymers like poly(trimethylene carbonate) (PTMC). Gamma irradiation in the presence of PETMA creates networks with:

PropertyValue (25 kGy, 5 wt% PETMA)
Gel Fraction0.96
Tensile Strength37.7 MPa
Tear Strength9.3 ± 2.0 N/mm
Enzymatic Erosion Rate3.0 ± 1.6 μm/day

These networks exhibit low permanent set (<0.9% strain) and resistance to creep, making them suitable for medical devices .

UV-Curable Coatings and Adhesives

PETMA is used in UV-curable formulations to achieve rapid curing and high crosslink density. Its trifunctional structure improves scratch resistance and adhesion to substrates like metals and plastics.

HazardClassificationPrecautionary Measures
Skin IrritationCategory 2 (H315)Wear protective gloves (P280)
Eye DamageCategory 2 (H319)Use eye protection (P280)
Aquatic ToxicityCategory 2 (H411)Avoid environmental release (P273)
CarcinogenicitySuspected (H351)Obtain special handling instructions (P201)

LD₅₀ Values:

  • Oral (Rat): 1350 mg/kg .

  • Dermal (Rabbit): >2000 mg/kg .

Comparative Analysis with Related Compounds

PETMA differs from pentaerythritol triacrylate (CAS 3524-68-3) in functionality and applications:

PropertyPETMA (Trimethacrylate)PETMA (Triacrylate)
Molecular Weight340.37 g/mol298.29 g/mol
Crosslink DensityHigherModerate
UV CurabilityExcellentGood
BiodegradabilityHighModerate

Research Frontiers and Future Directions

Emerging studies focus on optimizing PETMA’s role in:

  • Sustainable Polymers: Enhancing biodegradation rates through controlled crosslinking.

  • 3D Printing: Developing UV-curable inks with tunable viscoelastic properties.

  • Medical Devices: Improving biocompatibility and sterilization resistance .

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